molecular formula C15H15N5O B2643923 6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile CAS No. 2380079-84-3

6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile

Cat. No.: B2643923
CAS No.: 2380079-84-3
M. Wt: 281.319
InChI Key: HPDCLIGVBKRACM-UHFFFAOYSA-N
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Description

6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carbonitrile group, and a cyclopropyl-substituted pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine-3-carbonitrile core, followed by the introduction of the ethylamino group and the cyclopropyl-substituted pyrimidine moiety. Common reagents used in these reactions include pyridine derivatives, nitriles, and cyclopropyl-containing compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile include other pyridine derivatives and pyrimidine-containing compounds. Examples include:

  • 6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-2-carbonitrile
  • 6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-4-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, carbonitrile group, and cyclopropyl-substituted pyrimidine moiety makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-8-11-1-4-14(18-9-11)17-5-6-20-10-19-13(7-15(20)21)12-2-3-12/h1,4,7,9-10,12H,2-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCLIGVBKRACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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